molecular formula C21H35ClN2O3 B1206815 Heptacaine CAS No. 55792-21-7

Heptacaine

Cat. No.: B1206815
CAS No.: 55792-21-7
M. Wt: 399.0 g/mol
InChI Key: FPPCQURAUSZVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptacaine (N-[2-(2-heptyloxyphenylcarbamoyloxy)ethyl]-piperidinium chloride) is a novel, potent carbanilate-type local anesthetic agent intended for research use only. It is characterized by its exceptionally high potency; studies have shown it to be approximately 100 times more potent than cocaine in surface anesthesia and nearly 100 times more potent than procaine in blocking action potentials on axons and isolated nerves . Its primary research value lies in investigating the biophysical interactions between local anesthetics and lipid bilayers. This compound integrates into model phospholipid membranes, such as DPPC liposomes, with its polar groups interacting with phospholipid head groups and its alkyloxy chain orienting parallel to the lipid hydrocarbon chains . This interaction leads to a lateral expansion of the bilayer and a decrease in the main gel-to-liquid crystal phase transition temperature, providing a key model for understanding how anesthetics modify membrane structure and fluidity . Further research demonstrates that this compound homologs increase the probability of gauche conformers and decrease the effective energy difference between gauche and trans conformations in phospholipid acyl chains, thereby increasing membrane hydration and flexibility . Pharmacokinetic studies in rats indicate that this compound is suitable for long-acting studies, exhibiting a plasma elimination half-life of approximately 133 minutes and a biological availability of 52% after rectal administration . Beyond its anesthetic properties, this compound and its intermediary synthesis products have also been studied for their antimicrobial effects and have been shown to have non-mutagenic effects on Salmonella typhimurium and Escherichia coli . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

55792-21-7

Molecular Formula

C21H35ClN2O3

Molecular Weight

399.0 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(2-heptoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-11-17-25-20-13-8-7-12-19(20)22-21(24)26-18-16-23-14-9-6-10-15-23;/h7-8,12-13H,2-6,9-11,14-18H2,1H3,(H,22,24);1H

InChI Key

FPPCQURAUSZVBZ-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCCCC2.Cl

Related CAS

76629-85-1 (parent)

Synonyms

heptacaine
N-(2-(2-heptyloxyphenylcarbamoyloxy)-ethyl)dimethylammonium chloride
N-(2-(2-heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Heptacaine

Exploration of Heptacaine Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

Synthesis of Pro-drug Strategies for Mechanistic Research

While specific pro-drug strategies for this compound in mechanistic research are not detailed in the available literature, the principles of modern prodrug design are highly relevant for enhancing drug properties and understanding their mechanisms of action. Prodrugs are derivatives of active drug moieties engineered to undergo conversion within the body to release the parent drug. mdpi.comnih.gov

Mechanistic prodrug design often focuses on molecular and cellular factors, such as targeting specific membrane influx/efflux transporters and leveraging particular enzymes for activation. mdpi.com This approach aims to improve drug efficiency, particularly for compounds with poor permeability. For instance, amino acid esters have been synthesized to enhance intestinal permeability through carrier-mediated transport, such as via PEPT1, and are designed for effective activation by specific enzymes like valacyclovirase. mdpi.com

Prodrug activation can occur through chemical processes or, more commonly, via enzyme-mediated hydrolysis, involving enzymes like carboxylesterases, phosphatases, esterases, oxidoreductases (e.g., cytochrome P450), transferases, and lyases. nih.gov The ProTide technology exemplifies a successful prodrug strategy, where a phosphoramidate (B1195095) side-chain is covalently attached to a drug's hydroxyl group. sioc-journal.cn This modification enhances cell permeability and metabolic activation, often relying on intracellular esterases, such as cathepsin A, for the enzymatic cleavage that liberates the active nucleoside monophosphate or monophosphonate. sioc-journal.cnnih.gov Such mechanistic designs allow for a deeper understanding of drug absorption, distribution, metabolism, and activation pathways.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and final compounds like this compound are critical steps in chemical synthesis to ensure purity and characterize the synthesized product. Various advanced techniques are employed to achieve high purity, especially for complex mixtures.

For this compound, thin-layer chromatography (TLC) has been utilized for the separation and isolation of this compound chloride and its metabolites. dss.go.th Additionally, solid-phase extraction (SPE) with a C18 sorbent has been modified to enhance selectivity during the determination of this compound in plasma. researchgate.net These methods highlight the importance of chromatographic techniques in the purification and analytical assessment of this compound.

In broader synthetic chemistry, a range of advanced techniques is employed for purification and isolation:

Column Chromatography (CC): This is a fundamental and versatile technique for isolating and purifying compounds from complex mixtures. It offers high resolving power, scalability, and compatibility with a wide array of compound classes. column-chromatography.com The selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase is optimized based on the polarity and properties of the target compounds. column-chromatography.com

High-Performance Liquid Chromatography (HPLC): HPLC is extensively used for both analytical and preparative purification of synthetic compounds and intermediates. chromatographyonline.comfrontiersin.org Techniques such as recycling methodology and peak shaving can be integrated to increase resolution and productivity, respectively. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a quick, inexpensive, and efficient technique for sample pretreatment and the isolation of target compounds with high purity requirements. chromatographyonline.com It provides improved selectivity, efficient extraction, quantitative recoveries, and minimal solvent consumption. chromatographyonline.com

Gas Chromatography (GC): GC is suitable for the analysis and purification of volatile and thermally stable compounds. hilarispublisher.com

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for qualitative analysis and preliminary separation of extracts. column-chromatography.comhilarispublisher.com

Other Advanced Methodologies: These include supercritical fluid extraction (SFE), which is effective for extracting compounds from complex matrices, and molecularly imprinted polymers (MIPs), which offer highly selective binding sites for target molecules. hilarispublisher.com Continuous advancements in these techniques, including hyphenated systems (e.g., GC-MS, LC-MS), further streamline the isolation and characterization processes.

Table 2: Common Advanced Purification and Isolation Techniques

TechniquePrincipleKey ApplicationsAdvantages
Column Chromatography (CC)Separation based on differential adsorption/partitioning on a stationary phaseGeneral purification of synthetic products, natural productsHigh resolving power, scalability, wide applicability
High-Performance Liquid Chromatography (HPLC)High-pressure liquid flow through a packed column for separationHigh-purity separation, analytical quantificationHigh resolution, speed, automation, quantitative analysis
Solid-Phase Extraction (SPE)Selective retention of target compounds on a solid sorbentSample clean-up, pre-fractionation, target compound isolationSelectivity, efficiency, low solvent consumption, quantitative recoveries
Gas Chromatography (GC)Separation of volatile compounds based on partitioning between gas and stationary phaseAnalysis/purification of volatile and thermally stable compoundsHigh sensitivity, good for volatile mixtures
Thin-Layer Chromatography (TLC)Separation on a thin layer of adsorbent materialQualitative analysis, preliminary separation, reaction monitoringRapid, cost-effective, visual separation

Theoretical and Mechanistic Pharmacological Investigations

Molecular Mechanisms of Action of Heptacaine Analogues at the Subcellular Level

The pharmacological effects of local anesthetics, including this compound, are primarily mediated through their interactions with cellular components at a molecular level. While specific detailed studies on this compound's molecular mechanisms are limited in current readily available literature, its classification as a local anesthetic allows for a discussion of general mechanisms observed across this drug class.

Local anesthetics exert their primary effect by interfering with excitation and conduction in the nervous system through the blockade of voltage-gated sodium (Na+) channels. nih.govresearchgate.netfrontiersin.org These channels are transmembrane proteins that open in response to changes in the cell's electrical membrane potential, allowing the selective passage of ions and initiating action potentials. univ-rennes1.frnih.gov Local anesthetics are thought to access their binding site within the inner pore of the Na+ channel, often by passing through the membrane and entering via the inner pore vestibule. nih.gov

The affinity of these drugs for the Na+ channel varies with the channel's gating state, exhibiting low affinity at slow excitation rates but high affinity when channels are open and inactivated during high-frequency action potentials, such as those occurring during pain. nih.gov This phenomenon is known as use-dependent or phasic block. researchgate.netoup.com Key amino acid residues critical to local anesthetic binding have been identified through mutagenesis studies, enabling the development of molecular models of the drug binding site. nih.govoup.com Specifically, the binding site has been localized to a pair of aromatic residues within the sixth transmembrane segment of domain IV, notably a phenylalanine residue, which are conserved across various tissue-specific Na+ channel homologues. frontiersin.orgahajournals.org Drug binding to this phenylalanine residue can lock the domain III S4 in its outward (activated) position and slow the recovery of the domain IV S4, thereby reducing the gating current. frontiersin.org Beyond direct pore occlusion, local anesthetics can also alter the inactivation properties of Na+ channels, leading to shifts in the voltage dependence of steady-state inactivation and a slowing in the rate of recovery from inactivation. ahajournals.org This suggests that high-affinity binding stabilizes an inactivated state of the Na+ channel. frontiersin.orgahajournals.org

While voltage-gated sodium channels are the primary target, local anesthetics can also affect other ion channels, such as potassium (K+) and calcium (Ca2+) channels, at clinically relevant concentrations, which may contribute to some of their side effects. oup.comscispace.com

Beyond direct interaction with ion channels, local anesthetics are known to interact with the lipid bilayer components of cell membranes, influencing their biophysical properties. nih.govnih.govmdpi.com These amphiphilic compounds can partition into cell membranes due to their large hydrophobic moieties, interacting with the aliphatic acyl chains of phospholipids (B1166683) through hydrophobic interactions and with charged polar head-groups through ionic interactions. nih.govacs.org This interaction can alter membrane fluidity, order, microviscosity, and permeability. nih.govmdpi.com

Understanding the dynamics and kinetics of ligand-receptor binding is increasingly recognized as crucial in drug development, complementing traditional dose-dependent assessments of binding affinity. nih.govcsmres.co.uk In vitro studies are essential for characterizing these interactions, providing insights into the rates at which drugs associate with (k_on) and dissociate from (k_off) their target receptors. nih.govcsmres.co.ukfrontiersin.org These kinetic parameters, particularly residence time (1/k_off), can significantly impact drug efficacy and safety, sometimes more so than equilibrium binding affinity (K_d). csmres.co.uk

Methods for assessing binding kinetics in vitro often involve high-resolution, real-time data acquisition using techniques like radioligand-receptor binding assays or kinetic competition assays on living cells expressing the target protein. nih.govmdpi.com These approaches aim to better resemble physiological conditions and provide markers of cellular feedback and biological response. nih.gov Factors influencing binding kinetics include molecular size, conformational fluctuations of both the ligand and receptor, electrostatic interactions, and hydrophobic effects. csmres.co.uk For instance, hydrogen bonds shielded from water by hydrophobic regions can lead to more kinetically stable complexes, as water diffusion creates a kinetic barrier to binding and unbinding. csmres.co.uk While these principles apply to local anesthetics, specific in vitro studies detailing the receptor binding dynamics and kinetics of this compound itself are not widely reported in the current literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies are computational methodologies used to establish mathematical models correlating the chemical structure of compounds with their biological activities or physicochemical properties. These studies are instrumental in predicting the behavior of new compounds and guiding the design of analogues with improved characteristics. researchgate.net

QSAR and QSPR models rely on computational descriptors that quantify various aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with observed biological activities or physicochemical properties. For instance, in the context of drug design, descriptors like the number of aromatic rings, heavy atoms, molecular weight, hydrogen bond donors/acceptors (MWHBN), topological polar surface area (TPSA), and pKa are commonly used to predict properties like blood-brain barrier (BBB) penetration. researchgate.net The predictive power of these models depends on the careful selection of descriptors and the statistical methods employed to establish the correlations. While general principles of QSAR/QSPR apply to local anesthetics and their analogues, specific published QSAR/QSPR studies focusing on this compound analogues were not identified in the provided search results.

Molecular docking and molecular dynamics (MD) simulations are advanced computational techniques widely used to investigate ligand-target interactions at an atomic level. mdpi.comresearchgate.net Molecular docking predicts the preferred binding orientation (pose) of a ligand within a receptor's binding site and estimates the binding strength or affinity using scoring algorithms. mdpi.comfrontiersin.org This method relies on the three-dimensional structure of the molecular target, which can be experimentally determined or computationally modeled. frontiersin.org

Molecular dynamics simulations, on the other hand, provide a dynamic view of molecular systems over time, treating both the ligand and the protein as flexible entities within a biologically relevant environment, including solvent and counter-ions. frontiersin.orgnih.gov MD simulations can capture conformational changes, assess the stability of protein-ligand complexes (e.g., through Root Mean Square Deviation, RMSD analysis), and help determine binding affinities and free energies. frontiersin.orgresearchgate.netscielo.sa.cr Combining molecular docking with MD simulations offers a more comprehensive understanding of the ligand-receptor recognition process, moving beyond static views to incorporate the dynamic nature of binding events. researchgate.netfrontiersin.org These computational tools are invaluable in drug discovery for rationalizing and optimizing binding interactions. mdpi.comfrontiersin.org Despite their utility in understanding local anesthetic interactions, specific molecular docking and dynamics simulations focusing on this compound itself were not found in the provided search results.

Predictive Modeling for Novel Analog Developmentnih.govfrontiersin.orgnih.gov

Predictive modeling plays a crucial role in the development of novel analogs of compounds like this compound, enabling the estimation of properties and prioritization of synthesis for new molecular entities. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are widely employed for this purpose, predicting biological activity, toxicity, or physicochemical properties based on chemical structure. cresset-group.comnih.govresearchgate.netnih.govschrodinger.com

These computational approaches involve several steps: curating chemical datasets, generating molecular descriptors (which can include 3D descriptors like shape and electrostatic character, or 2D fingerprints), building models using various machine learning architectures, and rigorously validating their performance. cresset-group.comnih.govschrodinger.comustc.edu.cn The goal is to establish relationships between a compound's structural features and its observed properties, which can then be used to design new molecules with improved characteristics. For instance, QSAR models can predict drug-target binding affinity or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, guiding the optimization of lead compounds. researchgate.netustc.edu.cn

While specific detailed studies on predictive modeling for novel this compound analogs are not extensively detailed in the provided search results, the principles of QSAR and computational drug design are directly applicable. By analyzing existing this compound data and its known homologs, researchers can develop models to predict how structural modifications might affect its local anesthetic properties, membrane interactions, or other relevant physicochemical parameters. This allows for virtual screening of potential new compounds and the design of focused libraries, accelerating the drug discovery process and reducing experimental costs. nih.govfrontiersin.org

Theoretical Studies on Supramolecular Interactions of this compound with Biological Componentsnih.govmdpi.comnih.gov

Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the non-covalent interactions between chemical species, including hydrogen bonding, electrostatic forces, and hydrophobic effects. wikipedia.orgweizmann.ac.iltaylorfrancis.com These interactions are fundamental to understanding how drugs, such as this compound, interact with biological systems, influencing processes like molecular recognition, self-assembly, and drug binding at target sites. wikipedia.orgnih.gov Theoretical studies, often employing computational chemistry and biophysical methods, provide insights into these complex interactions. weizmann.ac.ilosti.gov

This compound, as an amphiphilic compound, engages in various supramolecular interactions, particularly with lipid membranes, which are crucial for its pharmacological action as a local anesthetic. These interactions dictate its partitioning into membranes, its influence on membrane structure, and its subsequent effects on ion channels. nih.govpsu.edunih.gov

Micellization Behavior of this compound Homologsnih.govmdpi.com

The micellization behavior of this compound and its homologs is a key aspect of their supramolecular properties in aqueous solutions. Amphiphilic compounds, possessing both hydrophobic and hydrophilic regions, self-assemble into aggregates, such as micelles, above a certain concentration known as the Critical Micelle Concentration (CMC). nih.govtainstruments.com This self-assembly is driven by the minimization of unfavorable interactions between hydrophobic tails and water, with the hydrophobic core forming internally and polar head groups facing the aqueous environment. nih.govtainstruments.com

Studies on alkyloxy homologs of local anesthetics, including those structurally related to this compound, have investigated their CMC values. For instance, in a homologous series of 4-(2-{[(2-alkoxyphenyl)carbamoyl]oxy}ethyl)morpholin-4-ium chlorides (which share structural similarities to this compound), the natural logarithm of the critical micelle concentration (ln(cmc)) was found to exhibit a linear dependence on the number of carbon atoms (nc) in the alkyloxy tail. nih.gov

Table 1: Critical Micelle Concentration (CMC) and Gibbs Free Energy for Methylene (B1212753) Group Transfer of Alkyl Morpholinium Chlorides (Homologs) nih.gov

Number of Carbon Atoms (nc)ln(CMC) (M)CMC (M) (approx.)ΔG°(CH₂) (kJ/mol) (at 25 °C)
2-0.7050.49-2.39
4-2.6370.07-2.39
5-3.6030.027-2.39
6-4.5690.01-2.39
7-5.5350.0039-2.39
8-6.5010.0015-2.39
9-7.4670.00057-2.39

Note: The linear relationship observed is ln(cmc) = 0.705 – 0.966 nc. The Gibbs free energy change (ΔG°(CH₂)) for the transfer of a methylene group from the aqueous phase into the micelle interior is approximately -2.39 kJ/mol at 25 °C. nih.gov

This data demonstrates that as the hydrophobic chain length increases, the CMC decreases, indicating a greater propensity for micelle formation due to enhanced hydrophobic interactions. nih.govnih.gov Understanding these micellization properties is vital for predicting the behavior of this compound and its derivatives in solution and their potential for aggregation, which can influence their biological activity and formulation. tainstruments.com

Interaction with Phospholipid Membranes: Advanced Biophysical and Computational Studiesresearchgate.netscispace.comosti.govmdpi.comnih.gov

The interaction of this compound with phospholipid membranes is a critical area of study, given that biological membranes are primary sites of action for local anesthetics. Advanced biophysical and computational studies provide detailed insights into how this compound influences membrane structure and dynamics. researchgate.netmpg.de

Experimental techniques such as X-ray diffraction and neutron scattering have been extensively used to investigate the effects of local anesthetics, including this compound homologs, on model phospholipid membranes, particularly those composed of phosphatidylcholine. nih.govpsu.edunih.govresearchgate.net These studies can determine changes in key membrane parameters such as lipid bilayer thickness (dL), the transbilayer distance of lipid phosphate (B84403) groups (dPP), and the lipid surface area (AL) at the bilayer-aqueous phase interface. nih.govpsu.edunih.gov

Research has shown that the values of dL, dPP, and AL can change linearly with increasing amphiphile:lipid molar ratio. psu.edunih.gov For example, the intercalation of amphiphilic substances like this compound into the phospholipid bilayer can lead to lateral expansion of the membrane and changes in its thickness, influenced by factors such as the hydrocarbon chain lengths of both the amphiphile and the lipids. psu.edunih.gov

Table 2: Influence of Amphiphiles (e.g., this compound Homologs) on Phospholipid Bilayer Parameters psu.edunih.gov

ParameterEffect of Increasing Amphiphile ConcentrationEffect of Increasing Amphiphile Hydrocarbon Chain Length (Long Substituents)
Lipid Bilayer Thickness (dL)Changes linearly up to 1:1 molar ratioSlope of dependence increases
Transbilayer Distance of Phosphate Groups (dPP)Changes linearly up to 1:1 molar ratioSlope of dependence increases
Lipid Surface Area (AL) per PhospholipidChanges linearly up to 1:1 molar ratioSlope of dependence decreases

Note: These trends are observed for specific homologous series of amphiphiles, including mono-hydrochlorides of [2-(alkyloxy)phenyl]-2-(1-piperidinyl)ethylesters of carbamic acid (CnA), which encompass structures similar to this compound. psu.edunih.gov

Hydrogen Bonding Networks and Conformational Changesnih.gov

Hydrogen bonding is a fundamental non-covalent interaction that profoundly influences the structure, stability, and function of molecules, including pharmaceutical compounds like this compound. These interactions can form extensive networks within a molecule or between a molecule and its environment, playing a critical role in maintaining molecular conformation and facilitating specific interactions with biological targets. nih.govcresset-group.comresearchgate.netnih.gov

For a flexible molecule such as this compound, the presence and nature of intramolecular and intermolecular hydrogen bonds significantly impact its conformational landscape. Intramolecular hydrogen bonds can restrict molecular mobility and reduce conformational flexibility, effectively "locking" the molecule into preferred shapes. nih.govustc.edu.cn Conversely, changes in hydrogen bonding patterns can trigger significant conformational rearrangements, which are often crucial for a drug's mechanism of action. nih.govresearchgate.netmpg.de

Advanced Analytical Methodologies for Heptacaine Research

Chromatographic Techniques for Separation and Characterization of Heptacaine and Metabolites in Research Matrices

Chromatographic methods are indispensable for separating this compound from complex mixtures, identifying its degradation products, and characterizing its metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound, particularly for assessing its purity and studying its degradation. HPLC methods have been developed for the simultaneous determination of phenylcarbamate-type anesthetics, including this compound and carbisocaine (B1214835), along with their metabolites researchgate.net. Research has explored the in vitro degradation of this compound in biological matrices such as urine, human serum, and rabbit serum using HPLC researchgate.net.

Studies have investigated the relationship between the capacity factor (k') of this compound and the composition of the mobile phase, including methanol (B129727) and water content, ionic strength, and pH nih.gov. A linear relationship between log k' and methanol content in the range of 80-100% (vol) of methanol has been observed nih.gov. The ionic strength of the solute also influences log k', with its impact becoming less significant when the amount of solute exceeds 0.25 mol/L nih.gov.

A suitable HPLC system for determining the capacity factor values for this compound and its 3- and 4-positional isomers employed a Separon SG X C-18 column with a mobile phase comprising 90% methanol and 10% water (with 0.5 mol/L of sodium acetate) nih.gov. This system demonstrated effective separation of these phenylcarbamic acid derivatives nih.gov.

Table 1: HPLC Capacity Factors (k'o) for this compound and its Positional Isomers nih.gov

CompoundCapacity Factor (k'o)
This compound8.1
This compound 3-positional derivative13.0
This compound 4-positional isomer18.4

HPLC with UV detection is a common choice for cleaning verification studies, typically achieving sensitivity levels (limits of quantitation, LOQ) of approximately 20 to 50 ng/mL for most drugs americanpharmaceuticalreview.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique often employed for the qualitative and quantitative determination of organic compound purity and stability, as well as for identifying components within complex mixtures nist.gov. In the context of this compound research, GC-MS has been utilized for the analysis of this compound and pentacaine in plasma, specifically employing single ion monitoring of substance-characteristic ion mass researchgate.net. This capability makes GC-MS particularly valuable for the analysis of volatile metabolites that may arise from this compound's degradation or metabolism. The technique is widely applied in various fields, including forensic science for detecting drugs of abuse or their metabolites nist.gov.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a frequently used analytical approach in metabolomics and lipidomics research, offering rapid and comprehensive analysis of complex biological samples imtm.cz. This technique provides sensitive detection capabilities for a wide range of water-soluble and lipid metabolites across varying concentrations within short analysis times imtm.cz.

UHPLC-MS methods, especially when coupled with tandem mass spectrometry (UHPLC-MS/MS), can achieve very low limits of quantitation (LOQ), with some methods demonstrating LOQs as low as approximately 0.5 ng/mL using a single quadrupole mass spectrometer americanpharmaceuticalreview.com. This high sensitivity makes UHPLC-MS/MS suitable for the analysis of highly potent drugs and their related compounds in complex biological matrices, such as plasma americanpharmaceuticalreview.comnih.gov. The technique has been successfully applied and validated for the determination of various compounds, including illicit drugs and their metabolites, in complex samples like wastewater, highlighting its effectiveness for high-throughput analysis and improved accuracy and reliability chromatographyonline.com.

Spectroscopic Techniques for Molecular Structure Elucidation and Mechanistic Probing

Spectroscopic techniques are essential for gaining detailed insights into the molecular structure of this compound, confirming its identity, and probing its interactions with biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic synthesis and chemical research, playing a pivotal role in deducing and confirming chemical structures from experimental data ibm.com. NMR provides extensive information about molecular structure and atom connectivity through the excitation of atomic nuclei via radiofrequency irradiation utdallas.edu.

For this compound, NMR spectroscopy has been employed to study its interactions with model biological membranes. Specifically, 2D-NMR and ³¹P-NMR studies have investigated the effect of this compound hydrochloride on structured water within model phosphatidylcholine membranes sav.sknih.gov. These studies revealed that this compound hydrochloride can increase the number of water molecules oriented over the polar region of the membrane, enhance the order parameter of the lipid phosphate (B84403) group and oriented water, and increase the volume of unoriented water trapped between bilayers nih.gov. This demonstrates NMR's utility not only for structural confirmation but also for mechanistic probing of molecular interactions. While specific ¹H and ¹³C NMR spectral data for direct structural confirmation of this compound itself are not detailed in the provided snippets, the general application of NMR for structural elucidation and confirmation implies its use for this compound.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide valuable information about the functional groups present in a molecule and its molecular interactions. IR spectroscopy triggers molecular vibrations through infrared light irradiation, offering insights primarily into the presence or absence of specific functional groups utdallas.edu. It can also be used for qualitative and quantitative analysis and to identify different polymorphic forms of a substance frontiersin.org.

Raman spectroscopy, a molecular spectroscopic technique, provides detailed information regarding the chemical structure, phase, crystallinity, and molecular interactions of a sample nih.gov. In the context of this compound, Raman spectroscopy has been used to study the effect of this compound hydrochloride on structured water in model phosphatidylcholine membranes sav.sk. This highlights its utility in investigating the interactions of this compound with its environment. Both IR and Raman spectroscopy can differentiate structural isomers and are non-destructive techniques requiring minimal sample preparation, making them valuable tools in pharmaceutical analysis and research frontiersin.orgspectroscopyonline.com.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique utilized in this compound research to obtain accurate molecular mass information and elucidate fragmentation patterns. This method provides precise values for the molecular mass of a compound, with modern mass spectrometers capable of resolving ions that differ by only a single atomic mass unit (amu) msu.edu. The highest-mass ion observed in a spectrum is typically considered the molecular ion, while lower-mass ions represent fragments derived from this molecular ion msu.edu.

Accurate mass determination is crucial as it allows for the calculation of possible elemental compositions of an ion wiley-vch.deresearchgate.net. High-resolution accurate-mass (HRAM) mass spectrometers, such as quadrupole-Orbitrap systems, are instrumental in achieving the necessary precision for these analyses, delivering high performance and resolution thermofisher.com.

Tandem mass spectrometry (MS/MS) is a key application in structural elucidation, enabling the acquisition of more comprehensive sequence and structural details thermofisher.com. In MS/MS, a precursor ion is isolated, subjected to internal energy to induce fragmentation, and the resulting product ions are then measured thermofisher.com. The unique fragmentation patterns generated serve as a molecular "fingerprint," aiding scientists in determining the molecular structure and confirming the identity of the compound thermofisher.com. A mass deviation of less than 3 parts per million (ppm) for any detected fragment can further confirm the elemental composition and provide valuable insights into the compound's structure researchgate.net.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental for determining the atomic and molecular structure of crystalline materials like this compound iastate.edumalvernpanalytical.comforcetechnology.comwikipedia.org. This technique provides detailed structural information, including chemical composition, crystal structure, crystal orientation, crystallite size, and lattice strain iastate.edumalvernpanalytical.com.

The principle of XRD relies on the elastic scattering of X-rays by the regular, three-dimensional arrangement of atoms within a crystal iastate.edu. When an X-ray beam encounters a crystalline solid, the X-rays are diffracted in specific directions because their wavelength is comparable to the inter-atomic spacing within the crystal lattice iastate.edu. This phenomenon leads to constructive interference of the X-ray beams in certain directions, producing a characteristic diffraction pattern iastate.edupdx.edu.

The relationship between the X-ray wavelength (λ), the distance between atomic planes (d), and the angle of incidence (θ) is described by Bragg's Law: nλ = 2dsinθ, where 'n' is an integer representing the order of diffraction iastate.edupdx.edu. By measuring the angles and intensities of the diffracted X-rays, crystallographers can generate a three-dimensional representation of the electron density within the crystal, revealing the precise positions of atoms, their chemical bonds, and any crystallographic disorder wikipedia.org.

Each crystalline material possesses a unique diffraction pattern, which can be compared against extensive international databases to identify the crystal structure of the material forcetechnology.com. XRD is particularly valuable for distinguishing between materials that share the same chemical composition but exhibit different crystal structures, a critical aspect in understanding their physical properties and performance forcetechnology.com. Both single-crystal X-ray diffraction, for complete structural determination, and powder X-ray diffraction (XRPD), for confirming identity and phase purity of powdered samples, are employed in materials research iastate.edu.

Electrochemical and Voltammetric Methods for Research Applications

Electrochemical and voltammetric methods are valuable tools in the research of electro-active compounds such as this compound. Voltammetry, a core electrochemical technique, involves measuring the current that flows through a working electrode immersed in a solution containing the analyte, while a potential is systematically scanned amelchem.com. These methods are recognized for being cost-effective, reliable, and offering high sensitivity, rapid response times, and favorable quantification and detection limits for drug analysis mdpi.com.

In the context of this compound, differential pulse voltammetry (DPV) has been specifically applied for its determination. Research has demonstrated the successful use of DPV for this compound, along with Carbisocaine and Pentacaine, at a screen-printed electrode surface modified with a double-stranded DNA (dsDNA) layer researchgate.net. This application achieved detection limits of 0.03 μM for this compound after a 120-second drug accumulation period from a 0.01 M phosphate buffer solution at pH 6.96 researchgate.net.

Cyclic voltammetry (CV) is another widely employed electroanalytical technique that is excellent for characterizing electrochemical systems and studying the chemical and electrochemical behavior of compounds youngin.comlibretexts.org. Electrochemical techniques, in general, provide a unique perspective by examining phenomena related to electron transfer (oxidation-reduction reactions), offering insights into concentration, reaction kinetics, and mechanisms of a species in solution amelchem.comyoungin.com. Furthermore, advanced techniques like stripping voltammetry, which incorporate a pre-concentration step, can significantly enhance sensitivity, enabling detection limits below μg/l amelchem.com.

Nuclear Analytical Methods for Trace Determination in Research Solutions

Nuclear analytical methods are specialized techniques focused on the elemental and isotopic characterization of materials, particularly for trace determination in research solutions. These methods leverage nuclear properties to identify and quantify elements, even at very low concentrations ornl.govutexas.edu.

Neutron Activation Analysis (NAA) stands out as one of the most sensitive methods for measuring trace amounts of numerous elements in various sample types utexas.eduiaea.org. The principle of NAA involves bombarding a sample with neutrons, which induces radioactivity by converting stable isotopes into radioactive ones utexas.edu. The characteristic gamma rays emitted by these newly formed radioactive isotopes are then analyzed to identify (qualitative analysis) and quantify (quantitative analysis) the elements present in the sample utexas.edu. NAA is a non-destructive, multi-element procedure that typically requires only a few milligrams of sample and often eliminates the need for chemical pre-treatment, thereby minimizing contamination risks utexas.edu.

Historical research has directly applied nuclear analytical methods to this compound. A study from 1984 specifically reported on the "Determination of this compound hydrochloride in solution using nuclear analytical methods" connectedpapers.com. This highlights the utility of these techniques for the precise quantification of this compound in research contexts. Laboratories specializing in nuclear analytical chemistry also employ a range of other techniques for trace determination, including inductively coupled plasma mass spectrometry (ICP-MS), atomic absorption spectroscopy, high-performance liquid chromatography (HPLC) with ion chromatography, gamma-ray spectrometry, and alpha- and beta-ray counting, depending on the specific analytical requirements and the nature of the sample ichtj.waw.pl.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound41610

Molecular Information for this compound

PropertyValueSource
Molecular FormulaC21H35ClN2O3 (this compound Hydrochloride) nih.gov
Molecular Weight399.0 g/mol (this compound Hydrochloride) nih.gov
Monoisotopic Mass362.25696 Da (this compound Free Base) uni.lu

Preclinical and Mechanistic in Vitro / in Vivo Non Human Research

Mechanistic Pharmacodynamics (PD) in Isolated Systems and Non-Human Models

Investigation of Heptacaine Effects on Cellular Signaling Pathways (in vitro)

Direct, detailed research specifically investigating this compound's effects on particular cellular signaling pathways in vitro is not extensively documented in the provided literature. However, local anesthetics, as a class, can influence various cellular processes. For instance, studies on pentacaine, a chemically related local anesthetic, have shown inhibitory effects on rat hepatic adenylate cyclase activity. uni.lu Interestingly, these inhibitory effects of pentacaine on adenylate cyclase activity did not correlate with its local anesthetic properties, suggesting a distinct mechanism of action for this particular effect on the enzyme. uni.lu Cellular signaling pathways are fundamental to cell communication, regulating processes such as cell division, proliferation, apoptosis, and metabolism. nih.govguidetopharmacology.orguni.lu While the precise impact of this compound on specific intracellular signaling cascades remains an area for further dedicated investigation based on available data, the general understanding of local anesthetic interactions with cellular components suggests potential, albeit indirect, influences.

Studies on Membrane Fluidity and Structural Perturbations in Artificial or Non-Human Biological Membranes

This compound has been shown to induce significant changes in the fluidity and structure of both artificial and non-human biological membranes. In studies utilizing egg yolk phosphatidylcholine (EYPC) model membranes, this compound exhibits a biphasic effect on membrane fluidity. wikipedia.org Initially, increasing concentrations of this compound lead to an increase in membrane fluidity. wikipedia.org However, at higher molar ratios of this compound to EYPC (above 0.5), a decrease in fluidity is observed. wikipedia.org This reduction in fluidity at higher concentrations is hypothesized to be due to the interdigitation of hydrocarbon chains within the lipid bilayer, where the lipophilic fragment of this compound inserts into the phospholipid acyl chains, creating free volume that is subsequently filled by cooperative binding of adjacent chains. wikipedia.org

In studies on synaptosomal membranes, a type of non-human biological membrane, this compound was found to be considerably more efficient in disordering the membrane compared to another local anesthetic, IR-1. wikipedia.org The disordering effect of this compound was observed to increase with the depth of the hydrocarbon core of the membrane, being most pronounced at the C16 carbon depth. wikipedia.org This indicates that this compound penetrates into the membrane in a structure-dependent manner, affecting the configurational freedom of the lipid chains. wikipedia.org The perturbation properties of local anesthetics on the hydrocarbon core of membranes, including this compound, qualitatively correspond to their anesthetic potency, with consistent results observed in both liposomes and synaptosomes. mdpi.com

Comparative Pharmacological Investigations of this compound Analogues in Non-Human Models

Comparative studies are crucial for understanding the relative pharmacological profile of this compound against other established or experimental local anesthetics.

This compound has demonstrated notable potency in inhibiting nerve impulse propagation in isolated nerve preparations. In an in vitro study using the isolated rat sciatic nerve, this compound was found to be 36 times more efficient than IR-1 in inhibiting the propagation of the action potential. wikipedia.org The effective concentration 50 (EC50) for this compound in this model was determined to be 1.9 x 10^-5 mol/L, compared to 6.9 x 10^-4 mol/L for IR-1. wikipedia.org

Further comparative investigations have explored the effects of this compound alongside other local anesthetics, such as carbisocaine (B1214835), procaine, lidocaine, and cinchocaine, on 32P incorporation into individual and total phospholipids (B1166683) in synaptosomes. google.com While carbisocaine was observed to decrease 32P incorporation into neutral phospholipids and increase it into acidic phospholipids, potentially by inhibiting phosphatidate phosphohydrolase, at concentrations several orders of magnitude lower than other local anesthetics, this suggests that this compound and the other tested compounds had similar effects but at higher concentrations. google.com

Table 1: Comparative Efficacy in Isolated Rat Sciatic Nerve

CompoundEC50 (mol/L)Relative Efficiency (vs. IR-1)
This compound1.9 x 10-536x
IR-16.9 x 10-41x

Computational and Systems Biology Approaches for Metabolic and Mechanistic Modeling

The application of computational and systems biology approaches for modeling the metabolic and mechanistic aspects of this compound is not specifically detailed in the provided information. However, these approaches are broadly utilized in pharmaceutical research to understand drug behavior within biological systems.

Metabolic pathway analysis and fluxomics are powerful systems biology tools used to determine the rates of metabolic reactions within a biological entity and to understand how metabolic networks function. While metabolomics provides a snapshot of metabolites, fluxomics offers a dynamic representation of the cellular phenotype, integrating mass-energy, information, and signaling networks. These methods can be applied to non-human systems, such as microbial or animal models, to explore metabolic capabilities, identify engineering targets, and understand the impact of environmental factors or drug interventions on metabolic fluxes. Genome-scale metabolic models, for instance, bridge the gap between genomic information and metabolic phenotypes by providing a framework for interpreting experimental data and conducting in silico experiments. Despite the general utility of these approaches in drug design and understanding metabolism in non-human systems, specific research applying metabolic pathway analysis or fluxomics to this compound itself is not found in the current literature.

This compound's mechanism of action is characteristic of local anesthetics, primarily involving the modulation of voltage-dependent sodium channels. researchgate.netresearchgate.net These drugs function by binding to specific receptors on the nerve membrane, thereby reducing the tendency of sodium channels to activate. This action impedes the influx of sodium ions across the ion channels, consequently blocking the generation and conduction of nerve impulses. researchgate.netresearchgate.netnih.gov

Membrane Fluidity Studies

In in vitro studies utilizing model membranes, this compound has demonstrated a biphasic effect on membrane fluidity. Research conducted on egg yolk phosphatidylcholine (EYPC) model membranes, a common phospholipid used to mimic biological membranes, revealed that the fluidity of these membranes initially increased with an escalating molar ratio of this compound to EYPC. scialert.net However, a pivotal observation was made at higher concentrations: when the molar ratio of this compound to EYPC exceeded 0.5, a subsequent decrease in membrane fluidity was detected. scialert.net This observed reduction in fluidity is hypothesized to result from the interdigitation of the hydrocarbon chains of this compound within the lipid bilayer, suggesting a complex interaction with the membrane structure. scialert.net

Table 1: Effect of this compound on Egg Yolk Phosphatidylcholine (EYPC) Model Membrane Fluidity

Molar Ratio (this compound:EYPC)Effect on Membrane FluidityProposed Mechanism
Increasing (initial phase)IncreaseInsertion of lipophilic fragment, creating free volume scialert.net
Above 0.5DecreaseInterdigitation of hydrocarbon chains in bilayer scialert.net
Immunomodulatory Effects on Macrophages

Preclinical in vivo studies in non-human models have explored the effects of this compound on immune cell function. Specifically, investigations involving mouse peritoneal macrophages demonstrated that daily intraperitoneal administration of this compound at a dose of 50 mg/kg over a period of 5 days led to a significant modulation of macrophage activity. huborganoids.nl The treated mice exhibited a notable decrease in both the phagocytic activity of their peritoneal macrophages and the number of particles ingested per cell. huborganoids.nl

Table 2: Effect of this compound on Mouse Peritoneal Macrophage Activity (50 mg/kg/day for 5 days)

ParameterPercentage Change (vs. Control)Implication
Phagocytic Activity81% decreaseDown-regulation of phagocytic functions huborganoids.nl
Number of Ingested Particles62% decreaseDown-regulation of phagocytic functions huborganoids.nl

Given the relatively short plasma elimination half-life of this compound (133 minutes in rats), these findings suggest a persistent down-regulation of phagocytic functions rather than a direct, transient action of the compound. huborganoids.nl

Pharmacokinetic Profile in Rats

Pharmacokinetic studies conducted in rats following rectal administration of this compound, formulated in cocoa butter suppositories, provided insights into its absorption and elimination characteristics. nih.gov

Table 3: Pharmacokinetic Parameters of this compound in Rats (Rectal Administration)

ParameterValueTime Point (if applicable)
Peak Plasma Concentration0.0083% of dose/ml90 minutes post-administration nih.gov
Maximum Rate of Bioavailability0.19% of dose/min38 minutes post-administration nih.gov
Plasma Elimination Half-Life133 minutesN/A nih.gov
Biological Availability52%N/A nih.gov

These data indicate that this compound is absorbed following rectal administration in rats, reaching peak plasma levels within 90 minutes and exhibiting a moderate biological availability. nih.gov

Systems Pharmacology and Multiscale Modeling for Biological Prediction

Systems pharmacology is an evolving discipline that aims to understand the complex interactions between drugs and biological systems at multiple levels, ranging from molecular and biochemical networks to tissue, organ, and holistic levels. nih.govemory.edu This approach integrates experimental data with computational and mathematical models to predict drug behavior and elucidate mechanisms of action within the intricate biological context. nih.govresearchgate.netplos.orgppd.com Multiscale modeling, a key component of systems pharmacology, involves developing models that bridge different spatial and temporal scales, allowing for the integration of information from molecular interactions to cellular responses and ultimately to whole-organism effects. researchgate.netplos.orguwaterloo.capolito.itnih.govarxiv.orgresearchgate.netgoogle.com

While systems pharmacology and multiscale modeling are increasingly vital tools in modern drug discovery and development, enabling a more comprehensive understanding of drug efficacy and potential interactions, specific published research applying these advanced methodologies directly to this compound was not extensively identified in the available literature. These approaches are generally employed to address challenges such as predicting unknown kinetic parameters, simulating large biological structures, understanding drug resistance mechanisms, and improving the translatability of preclinical findings to human responses. huborganoids.nlresearchgate.netplos.orgnih.govarxiv.orgfrontiersin.org The absence of specific this compound-focused studies in this domain suggests an area for potential future research to fully characterize its systemic effects and interactions within a multiscale biological framework.

Future Directions and Emerging Research Avenues for Heptacaine

Development of Novel Heptacaine-Based Probes for Biological Research

The development of chemical probes is a critical area in biological research, enabling the study of molecular mechanisms and cellular processes nih.govbeilstein-journals.org. While direct evidence of novel this compound-based probes is limited, past research has explored its interaction with biological membranes. For instance, this compound has been shown to exert a biphasic effect on the fluidity of phosphatidylcholine model membranes, as detected by spin probe methods researchgate.net. This indicates an inherent ability of this compound to interact with lipid bilayers, a fundamental aspect of cell membranes.

Future research could focus on chemically modifying the this compound scaffold to create targeted biological probes. This might involve:

Fluorescent Probes: Incorporating fluorophores into the this compound structure could yield fluorescent probes capable of visualizing its distribution within cells or tissues, or its interaction with specific biological targets. The general principles of designing fluorescent probes for biological sensing and optical imaging are well-established, often aiming for properties like large Stokes shifts and long lifetimes mdpi.com.

Affinity Probes: By attaching reactive groups or affinity tags, this compound derivatives could be designed to covalently bind to or selectively interact with specific proteins or other biomolecules. Such probes could aid in identifying the precise molecular targets responsible for its anesthetic action or uncovering new off-targets. The concept of using natural products and their derivatives as chemical probes to explore biological phenomena is a recognized approach nih.gov.

NMR Probes: Building upon existing knowledge of this compound's interaction with structured water in biological membranes nih.gov, novel NMR-active this compound derivatives could be synthesized to provide high-resolution insights into membrane dynamics and drug-membrane interactions. Advances in NMR probe technology are continuously enhancing sensitivity for biological and materials research aurorascientific.com.

Such probes would serve as invaluable tools for dissecting the intricate molecular mechanisms underlying this compound's effects and potentially identifying new biological pathways influenced by this compound.

Exploration of this compound Analogues in Materials Science and Chemical Biology

The chemical structure of this compound, particularly its carbamate (B1207046) and piperidine (B6355638) moieties, presents opportunities for structural modification to explore novel applications beyond its traditional pharmacological role nih.gov.

In Materials Science , this compound analogues could be investigated for their potential in:

Polymer Science: The incorporation of this compound-like structures into polymer backbones or side chains could lead to the development of new materials with specific functionalities. For example, the amphiphilic nature suggested by its membrane interactions researchgate.net might be leveraged for self-assembling materials or drug delivery systems. Biomedical materials, including polymers, are engineered for specific medical applications, and controlled release properties are crucial for drug delivery systems openaccessjournals.com.

Sensors and Actuators: Given the ability of some chemical compounds to influence material properties, this compound analogues might be explored for their role in responsive materials, such as those used in chemical sensors or soft actuators. Materials science research often focuses on designing and creating materials that mimic natural systems or possess unique mechanical properties aurorascientific.com.

In Chemical Biology , the focus would be on understanding and manipulating biological systems using chemical tools derived from this compound:

Target Identification: Analogues could be designed to selectively interact with specific enzymes or receptors, aiding in the identification of novel biological targets or pathways. This aligns with the broader field of chemical biology, which uses chemical approaches to understand and manipulate biological processes nih.govfrontiersin.orgnih.gov.

Modulation of Biological Processes: By systematically altering the this compound structure, researchers could develop analogues that modulate specific biological functions, potentially leading to new therapeutic candidates or tools for basic research. For instance, investigating the impact of this compound derivatives on cellular processes could reveal new insights into its mechanism of action or uncover novel biological activities. The synthesis and study of various analogues are common in chemical biology to investigate their anti-cancer potential or other biological activities giuseppegallo.designnih.gov.

Advanced Computational Chemistry Applications for this compound Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials design, offering insights into molecular structures, properties, and interactions scirp.orgiit.it. For this compound, advanced computational methods could significantly accelerate research and development.

Key applications include:

Molecular Docking and Dynamics Simulations: These methods can be used to predict how this compound and its analogues interact with specific biological targets, such as ion channels or receptors, at an atomic level iit.itnih.gov. This can help elucidate its precise mechanism of action and guide the design of more potent or selective derivatives. Molecular dynamics simulations can also assess the stability of drug-protein complexes nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the chemical structures of this compound analogues with their biological activities, QSAR models can be built to predict the activity of new, unsynthesized compounds. This approach can streamline the lead optimization process and reduce the need for extensive experimental testing.

De Novo Design: Advanced computational algorithms, including those leveraging deep learning, can be employed to de novo design novel this compound analogues with desired properties, such as improved potency, altered selectivity, or enhanced stability nih.goviit.itnih.govbiorxiv.org. This involves generating new molecular structures based on specific design principles and then predicting their properties.

Property Prediction: Computational methods can predict various physicochemical properties of this compound and its derivatives, such as solubility, permeability, and metabolic stability, which are crucial for drug development and material applications nih.gov.

Computational approaches can provide a deeper understanding of this compound's behavior at the molecular level, guiding the synthesis of new compounds with tailored properties.

Integration of Omics Data with this compound Research for Deeper Mechanistic Understanding

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a systems-level understanding of biological processes and disease mechanisms nashbio.comnih.govfrontiersin.org. While no specific studies on this compound integrating omics data were found, this approach holds significant promise for future research.

Applying omics technologies to this compound research could involve:

Transcriptomics: Studying changes in gene expression patterns in response to this compound exposure could reveal the cellular pathways and biological processes it influences.

Proteomics: Analyzing alterations in protein expression and post-translational modifications could provide insights into this compound's direct and indirect protein targets and its impact on cellular machinery.

Metabolomics: Investigating changes in metabolite profiles could shed light on the metabolic pathways affected by this compound, offering a comprehensive view of its biochemical impact.

Integrated Analysis: Combining data from multiple omics layers can provide a more holistic understanding of this compound's mechanism of action, identify potential biomarkers of its effects, and uncover previously unknown interactions within complex biological systems nashbio.comfrontiersin.orgscispace.com. This integrated approach can reveal novel insights into disease mechanisms and identify potential biomarkers that might be missed with single-omics analyses nashbio.com.

Such integrated omics studies would move beyond descriptive observations to a deeper mechanistic understanding of this compound's biological effects, potentially revealing new therapeutic applications or insights into its pharmacological profile.

Application of Artificial Intelligence and Machine Learning in this compound Research

Potential applications of AI and ML in this compound research include:

Predictive Modeling for Activity and Selectivity: ML algorithms can be trained on existing datasets of this compound and similar compounds to predict the activity, selectivity, and pharmacokinetic properties of new analogues, accelerating the screening process. AI can recognize hit and lead compounds and optimize drug structure design nih.gov.

De Novo Molecular Generation: Generative AI models can design novel this compound analogues with desired characteristics, exploring vast chemical spaces more efficiently than traditional methods roche.com. This could lead to the discovery of compounds with improved efficacy or reduced side effects.

Target Identification and Validation: AI can analyze complex biological data, including omics data, to identify potential protein targets for this compound and its derivatives, and to validate these targets through predictive modeling. AI can assist in structure-based drug discovery by predicting 3D protein structures, which is crucial for designing drug molecules that interact with specific target sites nih.gov.

Materials Design Optimization: For materials science applications, ML can optimize the design of this compound-containing materials by predicting their physical and chemical properties based on structural inputs.

Mechanism Elucidation: AI can help analyze complex biological data generated from experimental studies to uncover subtle patterns and relationships, leading to a deeper understanding of this compound's mechanism of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.